3-Cyclopropylpyridin-4-amine hydrochloride
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Overview
Description
3-Cyclopropylpyridin-4-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is a derivative of pyridine, featuring a cyclopropyl group attached to the third carbon and an amine group attached to the fourth carbon of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyridin-4-amine hydrochloride typically involves the cyclopropylation of pyridine derivatives followed by amination. One common method includes the reaction of 3-cyclopropylpyridine with ammonia or an amine source under specific conditions to introduce the amine group at the fourth position . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
3-Cyclopropylpyridin-4-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropylpyridin-3-amine hydrochloride
- 3-Cyclopropylpyridin-2-amine hydrochloride
- 3-Cyclopropylpyridin-5-amine hydrochloride
Uniqueness
3-Cyclopropylpyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Biological Activity
3-Cyclopropylpyridin-4-amine hydrochloride is an intriguing compound within medicinal chemistry, known for its potential biological activities. This article delves into its mechanisms of action, biological properties, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 4-position. This unique structure contributes to its distinct chemical reactivity and biological activity. The molecular formula is C8H10N2⋅HCl, with a molecular weight of approximately 174.64 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes implicated in cell proliferation, suggesting potential anticancer properties.
- Modulate Receptor Activity : It interacts with neurotransmitter receptors, influencing signaling pathways that could be beneficial in treating neurological disorders.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting cell growth in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can effectively bind to and inhibit proteins involved in tumor growth .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties , showing effectiveness against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds. Below is a comparison table highlighting key features:
Compound Name | Structure Features | Biological Activity | IC50 (µM) |
---|---|---|---|
3-Cyclopropylpyridin-4-amine HCl | Cyclopropyl group at C3 | Anticancer, Antimicrobial | Varies by target |
N-Cyclopropylpyridin-2-amine HCl | Cyclopropyl group at C2 | Anticancer | Varies by target |
4-Chloro-3-cyclopropylpyridin-2-am | Chloro substitution at C4 | Protein Kinase Inhibition | Varies by target |
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound in clinical settings:
- Clinical Trial on Anticancer Efficacy : A randomized trial investigated the effects of a related compound on patients with advanced cancer, demonstrating significant tumor reduction in a subset of participants .
- Antimicrobial Resistance Study : Research focused on the antimicrobial properties revealed that derivatives of this compound showed promise against drug-resistant bacteria, suggesting potential for new antibiotic therapies .
Properties
IUPAC Name |
3-cyclopropylpyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-3-4-10-5-7(8)6-1-2-6;/h3-6H,1-2H2,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVCTRGHRJNKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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